

An In-depth Technical Guide to 2-Methoxy-8-methylquinoline

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Compound of Interest

Compound Name: 2-Methoxy-8-methylquinoline

Cat. No.: B1456127

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Introduction: Situating 2-Methoxy-8-methylquinoline in Chemical Research

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, prized for their versatile biological activities and unique photophysical properties. Within this vast chemical family, substituted quinolines offer a playground for fine-tuning molecular properties.

2-Methoxy-8-methylquinoline is a distinct isomer in the methoxymethylquinoline series, where the precise placement of the methoxy and methyl groups on the quinoline ring dictates its chemical reactivity, stereoelectronics, and potential biological interactions.

This guide provides a comprehensive technical overview of **2-Methoxy-8-methylquinoline**, focusing on its core identification, structural characteristics, synthesis pathways, and predicted analytical profile. Acknowledging the specificity of this molecule, this paper will also draw upon established principles and data from closely related structural analogs to provide a robust and scientifically grounded resource for researchers.

Part 1: Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible research and regulatory compliance. The Chemical Abstracts Service (CAS) number is a universal and unique identifier for chemical substances.

The definitive CAS Registry Number for **2-Methoxy-8-methylquinoline** is 885687-65-0.[1][2] It is crucial to distinguish this from its isomers, such as 8-Methoxy-2-methylquinoline (CAS 3033-80-5), as the positional difference of the substituents dramatically alters the compound's properties.[3]

Physicochemical Data Summary

A summary of the key physicochemical properties for **2-Methoxy-8-methylquinoline** is presented below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

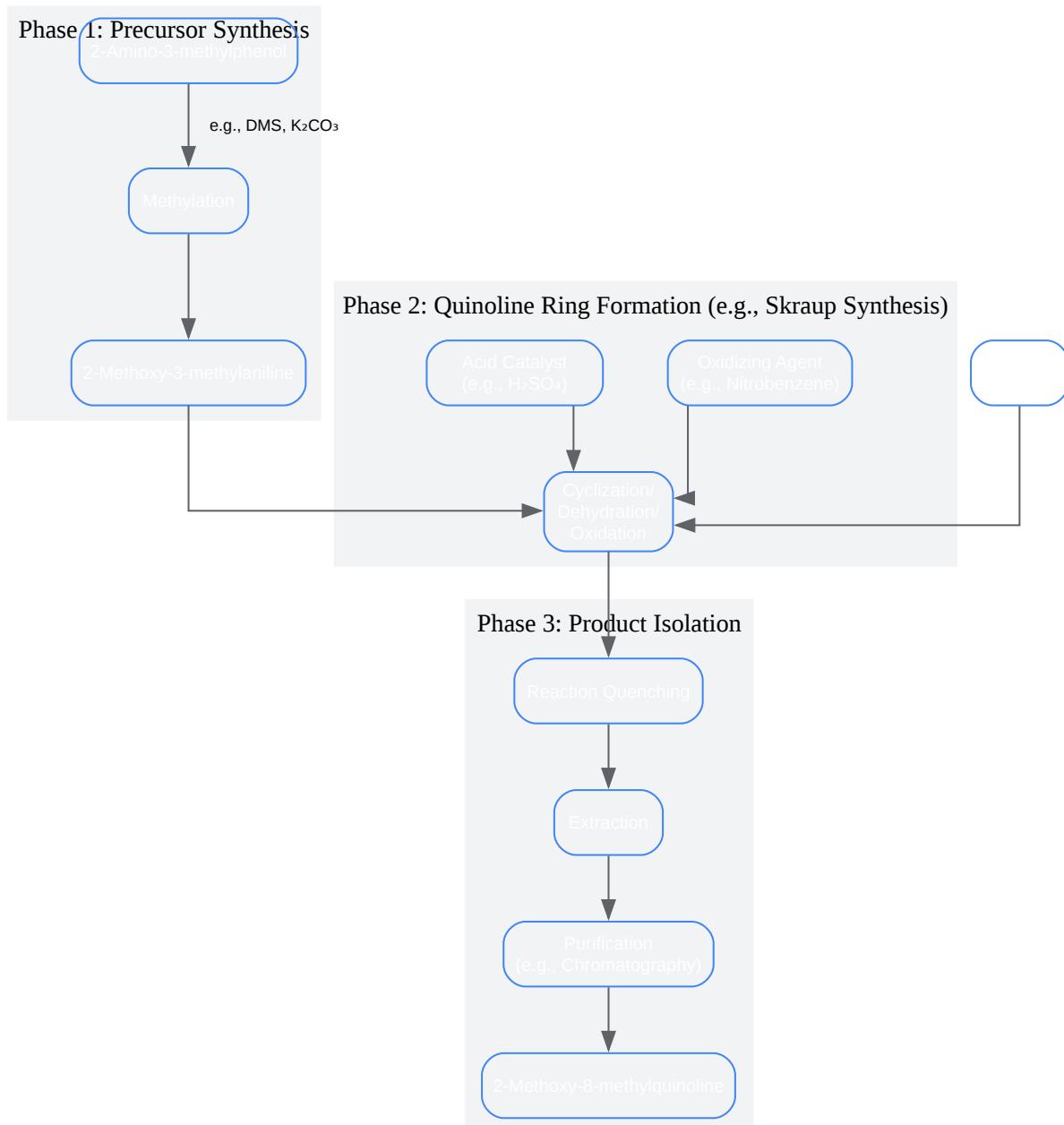
Property	Value	Source
CAS Number	885687-65-0	--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula	C ₁₁ H ₁₁ NO	--INVALID-LINK--[1]
Molecular Weight	173.21 g/mol	--INVALID-LINK--[1]
MDL Number	MFCD16660313	--INVALID-LINK--[1]

Part 2: Synthesis Strategies and Methodologies

While specific, peer-reviewed synthesis protocols for **2-Methoxy-8-methylquinoline** are not abundantly available in the literature, its structure lends itself to established synthetic routes for quinoline derivatives. The choice of strategy is often dictated by the availability of starting materials and the desired scale of the reaction.

Conceptual Synthesis Workflow

A logical and common approach for synthesizing substituted quinolines like **2-Methoxy-8-methylquinoline** involves the cyclization of an appropriately substituted aniline with a carbonyl compound. The following diagram illustrates a generalized workflow.

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Caption: Generalized workflow for the synthesis of **2-Methoxy-8-methylquinoline**.

Exemplary Protocol: Modified Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines. A plausible adaptation for **2-Methoxy-8-methylquinoline** is detailed below.

Objective: To synthesize **2-Methoxy-8-methylquinoline** from 2-methoxy-3-methylaniline.

Materials:

- 2-Methoxy-3-methylaniline (starting material)
- Glycerol
- Concentrated Sulfuric Acid
- Aniline (as a moderator)
- Ferrous sulfate (to control reaction vigor)
- Sodium hydroxide solution (for neutralization)
- Dichloromethane (for extraction)
- Anhydrous sodium sulfate (for drying)
- Silica gel (for chromatography)

Step-by-Step Protocol:

- Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol. The mixture should be stirred and cooled in an ice bath.
- Addition of Reactants: To the cooled acid-glycerol mixture, slowly add 2-methoxy-3-methylaniline, followed by a small amount of aniline and ferrous sulfate.
- Cyclization: Heat the mixture gradually to approximately 130-140°C. The reaction is exothermic and should be carefully controlled. Maintain this temperature for 3-4 hours.

- Work-up: After cooling, dilute the reaction mixture with water and carefully neutralize with a concentrated sodium hydroxide solution until alkaline. This step should be performed in a well-ventilated fume hood due to the heat generated.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-Methoxy-8-methylquinoline**.

Part 3: Predicted Spectroscopic Profile

Direct experimental spectroscopic data for **2-Methoxy-8-methylquinoline** is not readily available in public databases. However, a reliable prediction of its spectral characteristics can be made based on the analysis of structurally similar compounds.^[4] This predicted data is invaluable for confirming the identity and purity of the synthesized compound.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹ H NMR Data	Predicted ¹³ C NMR Data		
Chemical Shift (δ) ppm	Assignment	Chemical Shift (δ) ppm	Assignment
~ 2.6	-CH ₃ (s, 3H)	~ 20	-CH ₃
~ 4.0	-OCH ₃ (s, 3H)	~ 56	-OCH ₃
~ 7.0 - 7.6	Aromatic-H (m, 4H)	~ 115-140	Aromatic C-H
~ 8.0	Aromatic-H (d, 1H)	~ 145-160	Aromatic C-N, C-O

Note: Predicted shifts are relative to TMS in CDCl_3 . Multiplicity: s = singlet, d = doublet, m = multiplet.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm^{-1})	Assignment
~ 3050-3000	C-H stretch (aromatic)
~ 2950-2850	C-H stretch (aliphatic $-\text{CH}_3$, $-\text{OCH}_3$)
~ 1600, 1500, 1450	C=C and C=N stretching (quinoline ring)
~ 1250-1200	C-O-C stretch (aryl ether)

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

- Molecular Ion (M^+): $\text{m/z} \approx 173.08$, corresponding to the molecular weight of $\text{C}_{11}\text{H}_{11}\text{NO}$.
- Key Fragmentation: Expect losses of $-\text{CH}_3$ ($\text{m/z} 158$) and $-\text{OCH}_3$ ($\text{m/z} 142$) radicals, which are common fragmentation pathways for methyl and methoxy-substituted aromatic compounds.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Methoxy-8-methylquinoline** is not widely available, the hazard profile can be inferred from related quinoline derivatives.^{[5][6][7][8]} Quinolines as a class should be handled with care.

General Safety Precautions

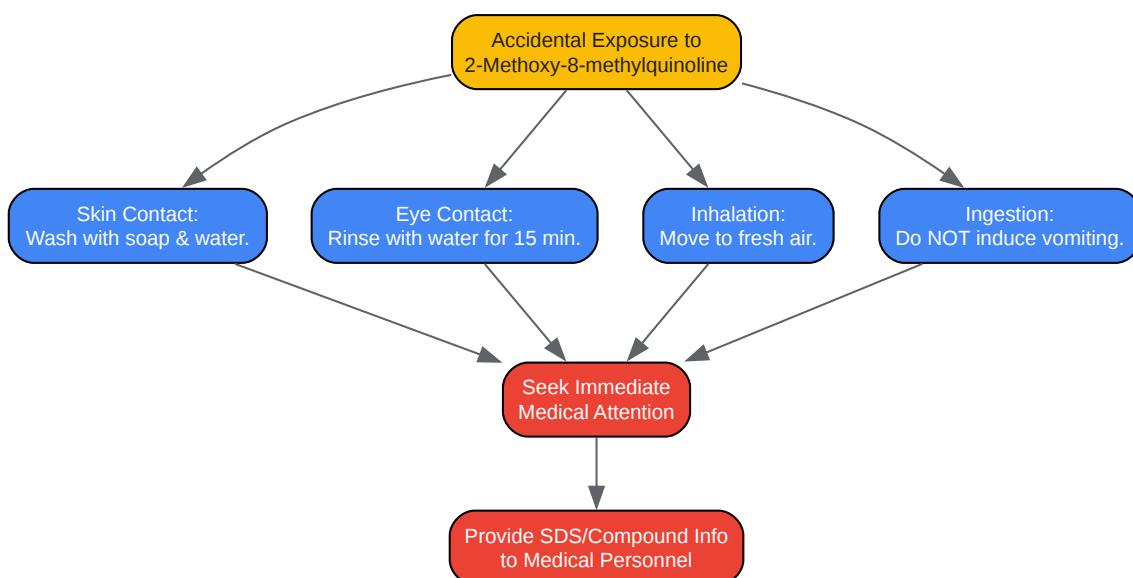
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).^[7]

- Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of any dust or vapors.[8]
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [6]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Hazard Identification (Based on Analogs)

- Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5]
- Irritation: May cause skin, eye, and respiratory tract irritation.[8]

The following diagram outlines the standard response protocol in case of accidental exposure.



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Caption: Emergency response workflow for accidental exposure.

Conclusion

2-Methoxy-8-methylquinoline (CAS 885687-65-0) is a valuable, yet specific, member of the quinoline family. This guide has provided a foundational technical overview, from its core identification to synthesis strategies and predicted analytical data, to empower researchers in their work. While leveraging data from analogous structures is a scientifically sound approach in the absence of direct experimental reports, it remains imperative for researchers to perform their own analytical characterization to validate the identity and purity of their materials. The methodologies and data presented herein serve as a robust starting point for the safe and effective use of **2-Methoxy-8-methylquinoline** in pioneering research and development.

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